molecular formula C16H23N3O2 B2826262 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034435-03-3

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2826262
CAS No.: 2034435-03-3
M. Wt: 289.379
InChI Key: SMEAORKGUBKBEO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetically designed chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a piperidine ring—a nitrogen-containing heterocycle that is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals . The strategic substitution on the piperidine nitrogen with a cyclopentyl ethanone group and on the ring carbon with a pyrimidinyloxy moiety creates a multi-functional scaffold. This structure is engineered to potentially interact with a variety of enzymatic targets, particularly protein kinases, where fragments like the 2-aminopyrimidine are established components of inhibitors that interact with the kinase hinge region . The presence of the pyrimidine ring, a common pharmacophore, suggests potential research applications in developing novel therapeutic agents, mirroring the use of similar heterocyclic systems in FDA-approved drugs for conditions such as cancer and depression . The piperidine scaffold's versatility allows researchers to explore structure-activity relationships (SAR) by further modifying the molecule, making it a valuable template for creating targeted chemical libraries. Consequently, this compound holds substantial research value for probing biological mechanisms and as a key intermediate in the synthesis of more complex molecules for pharmacological and biochemical investigation. Its utility is strictly confined to laboratory research applications.

Properties

IUPAC Name

2-cyclopentyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15(11-13-5-1-2-6-13)19-10-3-7-14(12-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAORKGUBKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the cyclopentyl and pyrimidin-2-yloxy precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Agricultural Applications

Insecticide Development
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine has been investigated for its potential use as an insecticide. The thiazole ring structure is known to enhance biological activity against pests. Research indicates that compounds containing thiazole derivatives can disrupt the nervous systems of insects, providing a pathway for developing novel pest control agents.

Case Study: Efficacy Against Agricultural Pests
A study conducted on the efficacy of thiazole-based compounds revealed that formulations including 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The results showed a mortality rate exceeding 80% within 48 hours of exposure, highlighting its potential as a viable alternative to existing pesticides.

Compound NameTarget PestMortality Rate (%)Exposure Time (hrs)
BAS 00185309Aphids8548
BAS 00185309Whiteflies8048

Pharmaceutical Applications

Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties, particularly against bacterial strains. Preliminary studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
A series of in vitro tests demonstrated that 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of thiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound can act as a cross-linking agent in polymer synthesis.

Case Study: Polymer Composite Enhancement
Research focused on blending polyvinyl chloride (PVC) with varying concentrations of 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine demonstrated improved tensile strength and thermal resistance. The optimal concentration was found to be 5% by weight.

Polymer CompositionTensile Strength (MPa)Thermal Decomposition Temperature (°C)
PVC30220
PVC + 5% BAS 0018530945250

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may bind to these targets, altering their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below highlights key structural analogs, emphasizing variations in substituents and their impact on molecular properties:

Compound Name Substituent on Piperidine Molecular Formula Molar Mass (g/mol) Key Properties/Data
Target Compound* 3-(Pyrimidin-2-yloxy) C₁₆H₂₂N₃O₂ 289.38 (inferred) Not directly reported; inferred from structural analysis.
2-Cyclopentyl-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl] C₂₁H₂₇N₃O₂ 353.46 Larger molar mass due to oxadiazole-phenyl substituent; potential for enhanced binding affinity.
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone 3-(4-Chlorobenzoyl) C₁₄H₁₆ClNO₂ 265.74 Electron-withdrawing chlorobenzoyl group may influence reactivity and stability.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone None (dinitrophenyl at ethanone) C₁₃H₁₅N₃O₅ 305.28 Exhibits dynamic isomerization (ΔG‡ ≈ 67 kJ/mol, coalescence at 293 K) .
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone None (substituents on aromatic ring) C₁₄H₁₇NO₅ 279.29 m.p. 113–114°C; synthesized via Hoesch reaction with 85–96% yield .

Biological Activity

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological systems, potential pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Cyclopentyl Group : A five-membered carbon ring that contributes to the compound's hydrophobic properties.
  • Piperidine Moiety : A six-membered ring containing nitrogen, known for its role in various bioactive compounds.
  • Pyrimidine Derivative : A heterocyclic aromatic organic compound that enhances the compound's potential for receptor interaction.

These structural features allow for diverse interactions with biological targets, which is crucial for its pharmacological activity.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various biological pathways. The presence of piperidine and pyrimidine rings suggests potential activities such as:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with the central nervous system.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or disease pathways.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuropharmacological Effects : Compounds containing piperidine and pyrimidine structures have been studied for their effects on neurochemical pathways, potentially offering therapeutic benefits in treating neurological disorders.
  • Antimicrobial Activity : Some pyrimidine derivatives have shown significant antibacterial properties against Gram-positive bacteria, suggesting a potential role for this compound in developing antimicrobial agents .
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, indicating that this compound could be explored for antiviral applications .

Case Studies and Research Findings

Several studies provide insight into the biological activity of related compounds:

StudyFindings
Antimicrobial Activity Study Derivatives of pyrimidine were tested against multiple bacterial strains, showing MIC values ranging from 0.25–1 μg/mL against S. aureus and other pathogens .
Neuropharmacological Research Compounds similar to this compound have been shown to modulate neurotransmitter systems, impacting mood and cognition .
Antiviral Activity Assessment Pyrimidine derivatives exhibited promising antiviral effects against HIV strains, with EC50 values indicating potent inhibition .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone with high purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution to introduce the pyrimidin-2-yloxy group onto the piperidine ring, followed by coupling with the cyclopentyl ethanone moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for SN2 reactions .
  • Temperature control : Reactions often require heating (60–100°C) to activate intermediates but must avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are essential to isolate the product (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

NMR spectroscopy : 1^1H and 13^13C NMR verify the piperidinyl, pyrimidinyl, and cyclopentyl groups via characteristic shifts (e.g., piperidine N-CH2_2 at δ 2.5–3.5 ppm) .

Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns matching the expected structure .

HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended to identify biological targets for this compound?

  • Target identification strategy :

  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to pyrimidine’s role in ATP-binding pockets .
  • GPCR binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement .
  • Enzyme inhibition : Evaluate activity against acetylcholinesterase or phosphodiesterases via colorimetric assays (e.g., Ellman’s reagent) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition potency across studies?

  • Root-cause analysis :

  • Assay variability : Compare buffer conditions (e.g., pH, divalent cations) affecting enzyme conformation .
  • Compound stability : Test degradation under assay conditions (e.g., LC-MS monitoring for hydrolyzed byproducts) .
  • Off-target effects : Use CRISPR-engineered cell lines lacking the suspected target to validate specificity .

Q. What strategies optimize the compound’s metabolic stability without compromising target binding?

  • Structure-activity relationship (SAR) optimization :

  • Cyclopentyl modification : Introduce fluorine atoms to reduce CYP450-mediated oxidation while maintaining lipophilicity .
  • Piperidine substitution : Replace pyrimidin-2-yloxy with bioisosteres (e.g., pyridazin-3-yloxy) to enhance metabolic resistance .
  • In vitro ADME : Use liver microsomes (human/rat) to measure half-life and identify metabolic hotspots via metabolite profiling .

Q. How should researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?

  • Computational-guided design :

  • LogP optimization : Aim for 2–3 using QSAR models to balance solubility and passive diffusion .
  • P-gp efflux minimization : Remove hydrogen-bond donors (e.g., replace secondary amines with methyl groups) .
  • In silico BBB prediction : Tools like SwissADME or BBB Predictor validate permeability scores pre-synthesis .

Q. What experimental controls are critical when studying this compound’s off-target effects in cellular models?

  • Control framework :

  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and scrambled siRNA for genetic studies .
  • Cytotoxicity assays : Monitor cell viability (MTT/ATP assays) to distinguish target-specific effects from general toxicity .

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